Chemical and physical properties of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate
Chemical and physical properties of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate
An In-Depth Technical Guide to (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate
Introduction: A Versatile Chiral Building Block in Modern Synthesis
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate, commonly known as N-Boc-L-glutamic acid diethyl ester, is a pivotal chiral intermediate in the fields of medicinal chemistry and organic synthesis. As a derivative of the naturally occurring amino acid L-glutamic acid, it provides a synthetically versatile scaffold. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the esterification of both carboxylic acid functions allow for selective chemical manipulation, making it an invaluable tool for constructing complex molecular architectures. This guide offers an in-depth exploration of its chemical and physical properties, synthetic pathways, and applications, tailored for researchers and professionals in drug development.
Caption: General synthetic workflow from L-glutamic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related N-Boc protected glutamic acid esters. [1] Step 1: Synthesis of Diethyl L-glutamate
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Setup: Suspend L-glutamic acid in anhydrous ethanol in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
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Cooling: Cool the suspension to 0 °C using an ice bath. The use of low temperature is critical to control the exothermic reaction upon adding the reactive thionyl chloride.
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Reagent Addition: Slowly add thionyl chloride (SOCl₂) dropwise to the stirred suspension. Thionyl chloride reacts with ethanol to form the esterifying agent in situ, making this a highly efficient one-pot procedure.
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Reaction: Allow the reaction mixture to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully neutralize the excess acid by adding a saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.
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Purification: Combine the organic layers, wash with brine to remove residual water and salts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the diethyl L-glutamate intermediate.
Step 2: N-Boc Protection
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Dissolution: Dissolve the crude diethyl L-glutamate from Step 1 in a suitable solvent such as dichloromethane (CH₂Cl₂).
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Reagent Addition: To the stirred solution at 0 °C, add a base like triethylamine (TEA), followed by Di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The base neutralizes the acid formed during the reaction, and DMAP catalyzes the acylation of the amine.
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Reaction: Stir the reaction at room temperature for several hours until the starting material is fully consumed (monitored by TLC). 4. Quenching and Extraction: Quench the reaction with water and extract the product with dichloromethane. The combined organic layers are washed with aqueous sodium bicarbonate and brine. 5. Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to afford the pure (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate as a viscous liquid.
Applications in Drug Development and Research
The unique trifunctional nature of (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate makes it a cornerstone in the synthesis of various pharmaceutical agents.
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Chiral Precursor: It serves as an enantiomerically pure starting material for synthesizing complex molecules where stereochemistry is critical for biological activity. This includes the preparation of substituted piperidines, which are common scaffolds in many drugs. * Peptide Synthesis: In peptide chemistry, it is used to introduce a protected L-glutamic acid residue into a peptide chain. The ester groups can be selectively hydrolyzed post-synthesis to reveal the free carboxylic acids.
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Intermediate for Active Pharmaceutical Ingredients (APIs): This compound is a key intermediate in the synthesis of various APIs. For instance, its derivatives are used in creating enzyme inhibitors and other targeted therapeutics. [2]Its structural framework is found in drugs targeting a range of conditions.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
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General Handling: Use in a well-ventilated area or under a chemical fume hood. [3][4]Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6]Avoid breathing vapor or mist. [3]* First Aid Measures:
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Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. [5][4] * Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention. [3][6] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [5][6] * Ingestion: Rinse mouth with water and consult a physician. [5][4]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][7]The recommended storage temperature is between 2-8°C to prevent degradation. [5]
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Conclusion
(S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate is more than just a chemical reagent; it is a fundamental building block that enables the efficient and stereoselective synthesis of complex organic molecules. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable asset for researchers and scientists in the pharmaceutical industry. This guide provides the core technical knowledge required to effectively utilize this compound in research and development endeavors.
References
- Simson Pharma Limited. (n.d.). (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | CAS No- 59279-60-6.
- BLDpharm. (n.d.). 130696-54-7|(S)-DIethyl 2-(tert-butoxycarbonylamino)pentanedioate.
- Chemicalbook. (2023, May 29). (S)-DIETHYL 2-(TERT-BUTOXYCARBONYLAMINO)PENTANEDIOATE(WX665212) | 130696-54-7.
- AiFChem, an Xtalpi Company. (n.d.). (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate 97%.
- PPG. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). Synthesis of Boc-N-methyl-D-glutamic Acid: An In-depth Technical Guide.
- CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
- AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet.
- Morning Shine. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 861658-15-3.
- Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.
- Frontiers. (2024, January 30). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate.
- BLD Pharmatech. (n.d.). Diethyl 2-(tert-Butoxycarbonylamino)malonate | 102831-44-7.
- Organic Syntheses. (2022, May 9). Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L- glutamate and Related Congeners.
- PubChem. (n.d.). Diethyl 2-((tert-butoxycarbonyl)amino)malonate | C12H21NO6 | CID 382219.
- CLEARSYNTH. (n.d.). (R)-Diethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
- Benchchem. (n.d.). Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis.
- Beilstein Journals. (n.d.). Supporting Information The chemical behavior of terminally tert- butylated polyolefins Experimental part.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). Preparation of N-(BOC)-B-t L-glutathione dimethyl and di-tert-butyl esters: Versatile synthetic building blocks | Request PDF.
- A2B Chem. (n.d.). (S)-Diethyl 2-(tert-butoxycarbonylamino)pentanedioate - CAS:130696-54-7.
- Cheméo. (n.d.). Chemical Properties of Pentanedioic acid, diethyl ester (CAS 818-38-2).
- CAS Common Chemistry. (n.d.). (-)-Quinine dihydrochloride.
- PMC. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
- CAS Common Chemistry. (n.d.). Monomethyl sulfate.
- MDPI. (n.d.). Application of Deep Eutectic Solvents in Drug Delivery: A Review.
- PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}pentanedioic acid | C10H17NO6 | CID 433622.
-
CAS Common Chemistry. (n.d.). rel-(3R,4aR,13bR)-3-(1,1-Dimethylethyl)-2,3,4,4a,8,9,13b,14-octahydro-1H-benzoc[1][4]yclohepta[1,2,3- - de]pyrido[2,1-a]isoquinolin-3-ol. Retrieved from CAS Common Chemistry.
- The Royal Society of Chemistry. (n.d.). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
- SpectraBase. (n.d.). Diethyl 2-ethyl-3-oxo-pentanedioate - Optional[13C NMR] - Chemical Shifts.
- Inxight Drugs. (n.d.). DIETHYL 2-((TERT-BUTOXYCARBONYL)AMINO)MALONATE.
- NextSDS. (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid.
- Sigma-Aldrich. (n.d.). CAS 55934-93-5.
- Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
- PMC. (n.d.). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis.
